molecular formula C17H21NO3 B13045203 Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13045203
M. Wt: 287.35 g/mol
InChI Key: GFRCEQOUHQMDPF-KRWDZBQOSA-N
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Description

Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a spirocyclic compound featuring a naphthalene ring fused to a piperidine moiety via a spiro junction. The (R)-configuration at the 1'-methyl group and the presence of a 2'-oxo group on the piperidine ring contribute to its stereochemical and electronic properties. The methyl ester at the 6-position enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

methyl (6R)-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3/t17-/m0/s1

InChI Key

GFRCEQOUHQMDPF-KRWDZBQOSA-N

Isomeric SMILES

CN1CCC[C@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC

Canonical SMILES

CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Techniques such as microwave irradiation and the use of Grignard reagents can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered interest in medicinal chemistry due to its potential biological activities. Preliminary studies indicate that it may interact with specific biological macromolecules, potentially inhibiting enzymes or receptors involved in various biochemical pathways. This interaction can lead to therapeutic effects, making it a candidate for further pharmacological research.

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
  • Receptor Interaction : It may also interact with receptors, influencing signaling pathways relevant to various physiological processes.

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate typically involves several key steps:

StepDescription
Formation of the Piperidine Ring This can be achieved through hydrogenation of pyridine or cyclization of amino alcohols using thionyl chloride.
Spiro Compound Formation A nucleophilic substitution reaction is often employed to establish the spiro connection.
Esterification The final step involves esterifying the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Modern industrial methods may utilize continuous flow reactions to enhance yield and efficiency. Techniques such as microwave irradiation and the use of Grignard reagents can streamline the synthesis process.

Research Studies and Findings

Research has focused on understanding how this compound interacts with molecular targets. These studies often involve:

  • In vitro assays to assess enzyme inhibition.
  • Binding studies to determine affinity for specific receptors.

Case Studies

Several case studies have explored the compound's potential:

  • Inhibition of Kinases : A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression.
  • Neuroprotective Effects : Another study suggested that the compound might have neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl ®-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a class of spirocyclic esters with variations in core rings, substituents, and stereochemistry. Below is a comparative analysis with structurally related analogs:

Compound Name Core Structure Key Functional Groups Synthesis Yield Key Properties Reference
Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate Naphthalene + piperidine Methyl ester, 2'-oxo, 1'-methyl Not reported High rigidity, moderate solubility in polar solvents
3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid Indoline + pyrazolopyridine Carboxylic acid, 2-oxo 76% (microwave synthesis) Lower solubility due to carboxylic acid; bioactive against kinases
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Indoline + piperidine tert-Butyl ester, 2-oxo Not reported Enhanced stability for solid-phase synthesis
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Naphthyridine Ethyl ester, 2-oxo 86% (hydrogenation) Conformational flexibility; used in alkaloid synthesis
2-Methyl-2-propanyl 6-methyl-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate Benzoxazine + piperidine tert-Butyl ester, 4-oxo Not reported Photostability for imaging applications

Physicochemical and Reactivity Profiles

  • Solubility : The methyl ester in the main compound improves lipophilicity compared to carboxylic acid analogs (e.g., ), which may limit passive diffusion .
  • Stability : The 2'-oxo group in the piperidine ring may confer susceptibility to nucleophilic attack, similar to the 2-oxo group in ’s naphthyridine derivative .

Notes

Methodological Gaps : Direct comparative data on biological activity or crystallographic parameters (e.g., hydrogen bonding patterns as in ) are absent in the provided evidence.

Biological Activity

Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a spiro structure that combines a naphthalene moiety with a piperidine ring. This unique arrangement may contribute to its biological activity by influencing its interaction with biological targets.

Synthesis

The synthesis of this compound has been achieved through various methods, often involving multi-step reactions that include cyclization and functional group modifications. The synthesis typically utilizes starting materials such as isatin and appropriate carboxylic acids under controlled conditions to yield the desired product with high purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (breast)12.5
A549 (lung)9.8
HeLa (cervical)15.0

These results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The proposed mechanism of action involves the inhibition of key enzymes related to cancer progression, such as thioredoxin reductase (TrxR) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play crucial roles in maintaining redox balance within cells. Inhibition leads to increased reactive oxygen species (ROS), ultimately resulting in cell death .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • In Vivo Study on Tumor Growth : A study on mice bearing xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses .
  • Mechanistic Insights : Further investigation revealed that the compound alters the expression of apoptotic markers such as caspases and Bcl-2 family proteins, indicating its role in promoting apoptosis through intrinsic pathways .

Q & A

Q. What are the common synthetic routes for this spiro compound?

Methodological Answer: Synthesis typically involves acylation of piperidine precursors or condensation reactions. For analogous spiro structures, acylation of 1-benzyl-4-piperidone derivatives with acylating agents under reflux in ethanol/methanol yields spiroquinolines (70–85% yields) . Piperidine-catalyzed reactions (e.g., benzaldehyde condensations in absolute ethanol) are also effective, with purification via recrystallization from methanol . Key steps include controlled temperature during spiro-junction formation and solvent selection to minimize by-products.

Q. What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1730 cm⁻¹ and spiro ring vibrations .
  • ¹H-NMR : Resolves spiro junction protons (δ 4.4–5.4 ppm) and methyl/oxo substituents .
  • GC-MS : Detects molecular ions (low intensity: 0.5–8%), though supplemental HPLC is recommended for purity validation due to fragmentation challenges .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher spiro-junction yields?

Methodological Answer:

  • Catalyst Optimization : Adjust piperidine concentration (e.g., 10 drops in 5 mL ethanol) to accelerate condensation .
  • Solvent Choice : Absolute ethanol minimizes side reactions vs. methanol, which may enhance crystallization .
  • Reaction Duration : Extending reflux to 20 hours improved yields to 85% for similar compounds . Monitor via TLC to terminate reactions at optimal conversion.

Q. How to mitigate acute toxicity risks during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (GHS Category 2 Acute Toxicity) .
  • Emergency Protocols : Immediate skin/eye washing with water and medical consultation per SDS guidelines. Store in sealed containers under inert gas .

Q. How to resolve contradictions in spectroscopic data across synthesis batches?

Methodological Answer:

  • Cross-Validation : Combine GC-MS with HRMS for accurate mass confirmation.
  • Impurity Profiling : Use HPLC with UV/ELSD detectors to identify batch-specific by-products (e.g., dehydrogenated analogs from incomplete reactions) .
  • Reference Standards : Compare against authenticated spiro compounds (e.g., IR/NMR libraries in ) .

Q. What stability considerations apply to long-term storage?

Methodological Answer:

  • Storage Conditions : -20°C under argon, desiccated (moisture-sensitive per ) .
  • Stability Monitoring : Quarterly HPLC analysis (C18 columns, acetonitrile/water gradient) to detect degradation (e.g., oxo-group hydrolysis).

Q. What disposal methods minimize ecological impact?

Methodological Answer:

  • Regulatory Compliance : Follow halogenated waste protocols (if applicable) per local regulations .
  • Incineration : Use high-temperature facilities with halogen scrubbers to prevent dioxin formation .

Data Contradiction Analysis

  • Synthesis Yields : Discrepancies in yields (e.g., 70% vs. 85%) may stem from solvent purity or catalyst aging. Replicate reactions with fresh reagents and standardized conditions .
  • Toxicity Classification : Variability in GHS labels (e.g., vs. 10) reflects regional regulatory differences. Cross-reference SDS from multiple suppliers and prioritize OECD guidelines .

Q. Key Tables

Parameter Typical Value Reference
Synthetic Yield70–85%
IR C=O Stretch~1730 cm⁻¹
¹H-NMR Spiro Protonsδ 4.4–5.4 ppm
Storage Temperature-20°C (under argon)

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